N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole ring, a fluorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable nitrile to yield the oxadiazole ring. Subsequent coupling with a naphthyridine derivative under appropriate conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting glucose-starved tumor cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death. This effect is mediated through the inhibition of key enzymes and signaling pathways involved in cellular metabolism and survival .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
Eutylone: A synthetic cathinone with structural similarities in the benzodioxole ring.
C614-0940: A screening compound with a related chemical framework.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target specific cellular pathways under stress conditions, such as glucose starvation, highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN5O5/c1-14-2-8-18-23(34)19(26-30-24(31-37-26)15-3-5-16(27)6-4-15)11-32(25(18)28-14)12-22(33)29-17-7-9-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROGTAKBPJDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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